2-bromo-N-(2-morpholinopyrimidin-5-yl)benzamide
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Overview
Description
2-bromo-N-(2-morpholinopyrimidin-5-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the 2-position of the benzamide ring and a morpholinopyrimidine moiety attached to the nitrogen atom of the benzamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(2-morpholinopyrimidin-5-yl)benzamide typically involves the following steps:
Bromination of Benzamide: The starting material, benzamide, is brominated at the 2-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Formation of Morpholinopyrimidine: The morpholinopyrimidine moiety is synthesized separately through a series of reactions involving the condensation of morpholine with pyrimidine derivatives.
Coupling Reaction: The brominated benzamide and the morpholinopyrimidine are then coupled together using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(2-morpholinopyrimidin-5-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution Products: Various substituted benzamides depending on the nucleophile used.
Oxidation Products: Oxidized derivatives such as carboxylic acids or ketones.
Reduction Products: Reduced derivatives such as amines or alcohols.
Scientific Research Applications
2-bromo-N-(2-morpholinopyrimidin-5-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs targeting specific enzymes or receptors.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.
Materials Science: It is explored for its potential use in the synthesis of novel materials with unique properties, such as conductive polymers or organic semiconductors.
Chemical Biology: The compound is used as a tool to study biochemical pathways and molecular mechanisms in living organisms.
Mechanism of Action
The mechanism of action of 2-bromo-N-(2-morpholinopyrimidin-5-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the morpholinopyrimidine moiety play crucial roles in binding to the active site of the target molecule, leading to inhibition or modulation of its activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-bromo-N-(5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-1,3,4-thiadiazol-2-yl)benzamide: Similar in structure but with a thiadiazole moiety instead of morpholinopyrimidine.
1-(5-bromopyrimidin-2-yl)pyrrolidin-2-one: Contains a bromopyrimidine moiety but lacks the benzamide structure.
Uniqueness
2-bromo-N-(2-morpholinopyrimidin-5-yl)benzamide is unique due to the presence of both the brominated benzamide and the morpholinopyrimidine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C15H15BrN4O2 |
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Molecular Weight |
363.21 g/mol |
IUPAC Name |
2-bromo-N-(2-morpholin-4-ylpyrimidin-5-yl)benzamide |
InChI |
InChI=1S/C15H15BrN4O2/c16-13-4-2-1-3-12(13)14(21)19-11-9-17-15(18-10-11)20-5-7-22-8-6-20/h1-4,9-10H,5-8H2,(H,19,21) |
InChI Key |
PLCAJEQMRWICFB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC=C(C=N2)NC(=O)C3=CC=CC=C3Br |
Origin of Product |
United States |
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